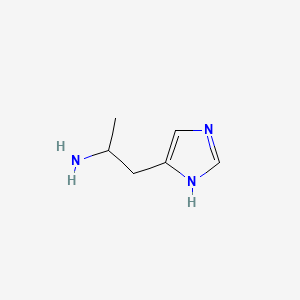

alpha-Methylhistamine

説明

Historical Context of Discovery and Early Pharmacological Characterization

The synthesis of alpha-methylhistamine was described in the scientific literature as early as 1970, with a method for its preparation from L-histidine reported in the Journal of Medicinal Chemistry by Ison and Casy. nih.gov Further studies and characterization of the compound were conducted by researchers such as Gerhard and Schunack in 1980, well before its primary site of action was fully understood. rti.org These early investigations laid the groundwork for its later identification as a key pharmacological agent.

The landscape of histamine (B1213489) research was significantly altered in 1983 with the discovery of a third histamine receptor, the H3 receptor. nih.govjpp.krakow.pl This receptor was identified through traditional pharmacological methods, specifically by observing the inhibitory effect of histamine on its own release from depolarized rat brain slices. nih.gov This finding created a need for selective ligands to further characterize this new receptor.

Significance as a Selective Histamine H3 Receptor Agonist

Following the discovery of the H3 receptor, (R)-alpha-methylhistamine was identified in 1987 as a potent and highly selective agonist for this receptor subtype. nih.govnih.gov The (R)-enantiomer was found to be significantly more potent than the (S)-isomer, highlighting the stereoselectivity of the H3 receptor. jpp.krakow.plnih.gov

(R)-alpha-methylhistamine's high affinity and selectivity for the H3 receptor make it a cornerstone tool in histamine research. It is more than 10 times as potent as histamine at the H3 receptor and exhibits over 1000-fold selectivity for the H3 receptor compared to histamine's activity at other histamine receptor subtypes. medchemexpress.com The compound shows weak affinity for H1 and H2 receptors. medchemexpress.com This selectivity is crucial for isolating and studying the specific functions of the H3 receptor without the confounding effects of activating other histamine receptors.

Table 1: Binding Affinity of (R)-alpha-Methylhistamine for Histamine Receptors

| Receptor Subtype | Binding Affinity (Kd) | Reference |

|---|---|---|

| H3 | 50.3 nM | medchemexpress.com |

| H1 | pKi = 4.8 | medchemexpress.com |

| H2 | pKi < 3.5 | medchemexpress.com |

| H4 | >200-fold selectivity for H3 over H4 | tocris.com |

Role as a Pharmacological Research Probe for Histamine H3 Receptors

The development of (R)-alpha-methylhistamine as a selective H3 agonist, along with the selective H3 antagonist thioperamide (B1682323), was instrumental in elucidating the physiological roles of the H3 receptor. nih.gov As a research probe, (R)-alpha-methylhistamine has been used extensively in both in vitro and in vivo studies to explore the functions of H3 receptors, which act as presynaptic autoreceptors and heteroreceptors.

In its role as an autoreceptor agonist, (R)-alpha-methylhistamine inhibits the synthesis and release of histamine in the central nervous system. tocris.com Studies have shown that administration of (R)-alpha-methylhistamine significantly decreases the levels of tele-methylhistamine (t-MH), a metabolite of histamine, in the brains of mice and rats, indicating a reduction in histamine turnover. medchemexpress.com

As a heteroreceptor agonist, H3 receptor activation by (R)-alpha-methylhistamine can modulate the release of other neurotransmitters. This has been a key area of investigation for understanding the complex interactions of the histamine system with other neurotransmitter systems in the brain.

Table 2: In Vivo Effects of (R)-alpha-Methylhistamine

| Experimental Model | Effect | Reference |

|---|---|---|

| Mice | Decreased steady-state tele-methylhistamine (t-MH) levels in the brain. | medchemexpress.com |

| Rats | Inhibition of gastric acid secretion when administered intracerebroventricularly. | jpp.krakow.pl |

| Cats, Dogs, Rats, Rabbits | Reduced gastric acid secretion. | jpp.krakow.pl |

Overview of Contributions to Histamine System Understanding

The use of (R)-alpha-methylhistamine as a research tool has profoundly advanced our understanding of the histamine system's role in various physiological processes. By selectively activating H3 receptors, researchers have been able to map their distribution and functional significance.

Key contributions stemming from research involving (R)-alpha-methylhistamine include:

Neurotransmission: Establishing the role of H3 receptors in the feedback control of histamine synthesis and release in the brain. nih.gov

Gastric Secretion: Demonstrating the involvement of central H3 receptors in the regulation of gastric acid secretion. jpp.krakow.pl

Cognitive Function: The use of H3 receptor ligands like (R)-alpha-methylhistamine has been instrumental in studies exploring the role of the histaminergic system in wakefulness, attention, and learning. nih.gov

Despite its utility as a research tool, the therapeutic application of (R)-alpha-methylhistamine itself is limited by its pharmacokinetic properties. Its strong basicity and polarity hinder its ability to penetrate biological membranes, including the blood-brain barrier, and it is rapidly inactivated in vivo. nih.gov To address these limitations, researchers have developed lipophilic prodrugs of (R)-alpha-methylhistamine to improve its bioavailability and delivery to the central nervous system. nih.gov

Structure

3D Structure

特性

IUPAC Name |

1-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIOISZPFVUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990132 | |

| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6986-90-9 | |

| Record name | α-Methyl-1H-imidazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006986909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Receptor Interactions of Alpha Methylhistamine

Mechanisms of Agonist Activity at Histamine (B1213489) Receptors

Alpha-Methylhistamine (α-Methylhistamine) is a derivative of histamine that functions as a potent agonist at histamine receptors. rndsystems.com Its mechanism of action involves direct binding to and activation of these G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades. scbt.com The introduction of a methyl group on the alpha-carbon of the ethylamine (B1201723) side chain of histamine significantly alters its pharmacological profile, leading to distinct potencies across the different histamine receptor subtypes. news-medical.net The agonist activity of α-methylhistamine, particularly its R-enantiomer, promotes specific conformational changes in the receptor structure, which facilitates signal transduction and influences various physiological processes, including neurotransmission. scbt.comrndsystems.com While it displays activity at multiple histamine receptor subtypes, its effects are most pronounced at the H3 receptor. rndsystems.com

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction of α-methylhistamine with histamine receptors is characterized by high-affinity binding, especially at the H3 subtype. rndsystems.commedchemexpress.com The (R)-(-)-α-methylhistamine enantiomer is noted for its high affinity for the H3 receptor, with a reported dissociation constant (Kd) of 50.3 nM. rndsystems.commedchemexpress.com In contrast, its affinity for H1 and H2 receptors is considerably weaker. medchemexpress.com

Studies into the ligand-receptor binding kinetics have revealed complexities beyond a simple one-step interaction model. vu.nl Research using radiolabeled Nα-methylhistamine (NAMH) and (R)-α-methylhistamine (RAMH) has shown biphasic association and dissociation curves. vu.nl This suggests a more intricate binding mechanism, which could involve multi-step interactions or the presence of different receptor states. vu.nlresearcher.life Furthermore, factors such as the localized concentration of the ligand near the receptor may influence the observed association rate and the apparent binding affinity. vu.nl

Radioligand Binding Assays (e.g., [3H]-Nα-methylhistamine)

Radioligand binding assays are a cornerstone technique for characterizing the interaction between ligands and receptors. For the histamine H3 receptor, tritiated agonists such as [3H]-Nα-methylhistamine ([3H]NAMH) and [3H]-(R)-α-methylhistamine are widely used. news-medical.netrevvity.com These assays allow for the quantitative determination of key pharmacological parameters, including receptor density (Bmax), dissociation constants (Kd), association (kon) and dissociation (koff) rate constants, and the inhibitory constants (Ki) of competing ligands. revvity.com

Saturation binding experiments using these radioligands have provided precise measurements of affinity. For instance, studies on AtT-20 cells, a murine anterior pituitary tumor cell line, identified high-affinity H3 binding sites with a Kd of 0.7 nM using [3H]-Nα-methylhistamine. nih.gov Similarly, saturation analysis with [3H]-Nα-methylhistamine on membranes from rat striatal slices yielded a Kd of 0.59 nM. researchgate.net The agonist radioligand (3)H-alpha-methylhistamine has proven to be a valuable tool for investigating receptor pharmacology. nih.gov

| Radioligand/Assay System | Receptor/Tissue | Affinity Value (Kd or pKD) | Reference |

|---|---|---|---|

| [3H]-Nα-methylhistamine | H3 Receptors on AtT-20 Cells | 0.7 nM (Kd) | nih.gov |

| [3H]-Nα-methylhistamine | H3 Receptors in Rat Striatal Slices | 0.59 nM (Kd) | researchgate.net |

| [3H]Nα-methylhistamine | Wild-Type H3 Receptor (HEK293 cells) | 8.9 (pKD) | acs.org |

| [3H]Nα-methylhistamine | Δicl3-H3R Biosensor (HEK293 cells) | 8.7 (pKD) | acs.org |

Competition Binding Studies

Competition binding studies are instrumental in determining the affinity of unlabeled compounds by measuring their ability to displace a specific radioligand, such as [3H]-N-α-methylhistamine, from its receptor. figshare.comresearchgate.net In these experiments, receptor preparations are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the competing, unlabeled ligand. researchgate.net The resulting data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the unlabeled ligand for the receptor.

These studies have shown that for many compounds, affinity estimates from binding assays correlate well with functional bioassay data. nih.gov However, discrepancies can arise; some ligands exhibit a higher affinity in radioligand binding assays than in functional assays, which may suggest that the binding assay is sensitive enough to detect residual intrinsic efficacy or partial agonism. nih.gov Competition studies using [3H]Nα-methylhistamine have demonstrated that both agonists and antagonists typically displace the radioligand in a manner consistent with binding to a single site. nih.gov Interestingly, the binding characteristics of some H3 antagonists are modulated by ions like sodium, whereas the competition curve for Nα-methylhistamine remains unaffected, suggesting that different ligands can be sensitive to distinct receptor conformations. researcher.life

Receptor Conformation and Activation Dynamics

As a G protein-coupled receptor agonist, α-methylhistamine functions by binding to and stabilizing an active conformational state (R*) of the histamine receptor. scbt.compnas.org This conformational shift is the critical event that initiates downstream signaling. scbt.com The stereochemistry of α-methylhistamine is a key determinant of this interaction, facilitating a precise fit within the receptor's binding pocket that leads to the conformational changes required for activation. scbt.com

Histamine H3 receptors are known to exhibit significant agonist-independent (constitutive) activity, meaning they can adopt an active R* state even in the absence of an agonist. pnas.orgresearchgate.net This phenomenon adds a layer of complexity to ligand pharmacology. The interaction of a ligand with these constitutively active receptors can lead to a spectrum of effects. Depending on the specific ligand and the cellular context, a compound may act as a full agonist, a partial agonist, or an inverse agonist (which stabilizes an inactive receptor state). researchgate.net This has led to the concept of "protean agonism," where a single ligand can exhibit different activities depending on the level of constitutive receptor activity. pnas.org Advanced techniques, such as the development of conformational biosensors, are now being used to directly study these ligand-induced conformational dynamics in real-time. acs.org

Receptor Subtype Selectivity and Specificity Studies

This compound is widely recognized as a selective agonist for the histamine H3 receptor. revvity.comwikipedia.org The chemical modification—specifically, the methylation at the alpha-carbon of histamine's ethylamine side chain—is crucial for this selectivity. news-medical.net This structural change dramatically enhances potency at the H3 receptor while concurrently reducing activity at the H1 and H2 receptor subtypes. news-medical.net

The stereochemistry of the methyl group is critical; the agonist activity resides almost exclusively in the (R)-enantiomer, which is approximately 100-fold more potent than its corresponding (S)-isomer at the H3 receptor. news-medical.net Initially, (R)-(-)-α-methylhistamine was considered to be a highly selective H3 agonist. news-medical.net However, with the discovery and characterization of the histamine H4 receptor, it was found that (R)-(-)-α-methylhistamine also possesses a notable affinity for this fourth subtype. news-medical.net Despite this, it maintains a significant preference for the H3 receptor, with studies reporting a selectivity of over 200-fold for H3 versus H4 receptors. rndsystems.com Compared to histamine itself, (R)-(-)-α-methylhistamine demonstrates a selectivity for the H3 receptor that is more than 1000-fold greater. medchemexpress.com

Preferential Agonism and High Affinity for Histamine H3 Receptors

The defining characteristic of α-methylhistamine in molecular pharmacology is its preferential and high-affinity agonism at histamine H3 receptors. rndsystems.comscbt.comrndsystems.com The (R)-enantiomer, in particular, is a very potent H3 agonist with a reported dissociation constant (Kd) of 50.3 nM. rndsystems.commedchemexpress.com Its potency at the H3 receptor is approximately 2.7 times that of histamine. rndsystems.com

While its primary action is at the H3 receptor, α-methylhistamine is not entirely devoid of activity at other histamine receptor subtypes. It also functions as an agonist at H1 and H2 receptors, though with lower relative potencies (81% and 185% of histamine's potency, respectively). rndsystems.com Furthermore, it acts as an agonist at H4 receptors, binding with a moderate affinity (Ki = 23 nM). rndsystems.com This profile of preferential, high-affinity agonism at the H3 receptor, combined with its activity at other subtypes, makes (R)-α-methylhistamine a critical tool for the pharmacological characterization of H3 receptor-mediated effects in research. news-medical.net

| Receptor Subtype | Pharmacological Parameter | Value | Reference |

|---|---|---|---|

| H1 Receptor | Relative Potency (vs. Histamine) | 81% | rndsystems.com |

| H1 Receptor | Affinity (pKi) | 4.8 | medchemexpress.com |

| H2 Receptor | Relative Potency (vs. Histamine) | 185% | rndsystems.com |

| H2 Receptor | Affinity (pKi) | <3.5 | medchemexpress.com |

| H3 Receptor | Relative Potency (vs. Histamine) | 270% | rndsystems.com |

| H3 Receptor | Dissociation Constant (Kd) | 50.3 nM | rndsystems.commedchemexpress.com |

| H4 Receptor | Affinity (Ki) | 23 nM | rndsystems.com |

Evaluation of Interactions with other Histamine Receptor Subtypes (H1, H2, H4)

While (R)-(-)-alpha-Methylhistamine was initially considered a selective agonist for the H3 receptor due to its significantly reduced activity at H1 and H2 receptors, the discovery of the H4 receptor revealed that it also possesses considerable affinity for this subtype. tocris.com The methylation of the α-carbon atom in the ethylamine side chain of histamine dramatically increases its potency at the H3 receptor, with the (R)-isomer being approximately 100-fold more potent than the corresponding (S)-isomer. tocris.com

In studies using human promyelocytic leukemia cells (HL-60), the H3 agonist R(-)-α-methylhistamine had minimal effect on intracellular calcium ion concentrations ([Ca2+]i), suggesting that histamine-mediated Ca2+ influx in these cells occurs primarily through H2 receptors. aai.org Furthermore, in guinea pig tracheal smooth muscle cells, the H3 agonist R-(alpha)-methylhistamine did not stimulate the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), indicating a lack of interaction with H2 receptors which are linked to adenylyl cyclase. nih.gov Similarly, experiments on synthesized human histamine H1 receptor (HRH1) showed that this compound did not inhibit the binding of the H1 antagonist [3H]pyrilamine, confirming its low affinity for the H1 receptor. frontiersin.org

Conversely, (R)-α-methylhistamine has been shown to have significant binding affinity for the H4 receptor. tocris.commdpi.com This cross-reactivity is an important consideration in experimental settings, as many first-generation H3 agonists also exhibit considerable activity at the H4 receptor. tocris.com

| Receptor Subtype | Interaction with this compound | Reference |

| H1 Receptor | Low affinity; does not significantly inhibit H1 antagonist binding. | frontiersin.org |

| H2 Receptor | Low affinity; does not stimulate H2-mediated cAMP synthesis or Ca2+ influx. | aai.orgnih.gov |

| H4 Receptor | Considerable affinity; acts as an agonist. | tocris.commdpi.com |

Downstream Signaling Pathways and Intracellular Cascades

The activation of histamine receptors by this compound initiates a cascade of intracellular signaling events, primarily through its interaction with the H3 receptor.

Histamine receptors, including the H3 receptor, are G protein-coupled receptors (GPCRs). sigmaaldrich.com The H3 and H4 receptors are known to couple to Gi/Go proteins. sigmaaldrich.comsigmaaldrich.com This coupling is a critical step in initiating the downstream signaling cascade. The activation of Gi/Go proteins by H3 receptor agonists like (R)-alpha-methylhistamine can lead to the inhibition of adenylyl cyclase and modulation of other effector proteins. sigmaaldrich.comnih.gov The specific G protein subtype involved can influence the pharmacological response to different H3 receptor ligands. nih.govresearchgate.net

A primary consequence of H3 receptor activation and subsequent Gi/Go protein coupling is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. sigmaaldrich.comsigmaaldrich.com However, some studies have reported that in certain cell types, H3 receptor activation with (R)-(-)-α-methylhistamine does not significantly alter cAMP levels. nih.gov For instance, in striatal medium spiny neurons, H3 agonist treatment did not detectably alter signaling through the cAMP/DARPP-32 signaling pathway. nih.govnih.gov In contrast, other studies have shown that ligands like GT-2331 and proxyfan (B1235861), while having little agonist activity in neurotransmitter release assays, demonstrated full agonism relative to (R)-alpha-methylhistamine in cAMP assays. nih.govresearchgate.net

The activation of H3 receptors can also modulate intracellular calcium ([Ca2+]i) levels. H3 receptor activation has been shown to decrease Ca2+ influx in response to membrane depolarization in cardiac sympathetic nerve terminals and in human neuroblastoma cells transfected with the H3 receptor. pnas.org In cultured skeletal myotubes, the H3 receptor agonist (R)-α-MeHA significantly decreased the rise in cytoplasmic Ca2+ imaging during electrical stimulation. helsinki.fi However, the effect of this compound on Ca2+ signaling can be complex and cell-type dependent. For example, in rat conjunctival goblet cells, the H3 agonist α-methylhistamine was found to increase intracellular Ca2+, an effect that was inhibited by an H3 antagonist. nih.govarvojournals.org

Activation of the H3 receptor with (R)-(-)-α-methylhistamine can differentially modulate the Mitogen-activated Protein Kinase (MAPK) and Akt signaling pathways in a cell-type-specific manner. nih.govnih.gov In D1-expressing striatal medium spiny neurons (MSNs), H3 agonist treatment transiently activated MAPK signaling. nih.govnih.gov In contrast, in D2-MSNs, MAPK signaling was unchanged. nih.govnih.gov Furthermore, H3 agonist co-administration can block the activation of MAPK signaling produced by D1 receptor activation in D1-MSNs. nih.govnih.gov The H3 and H4 receptors are also known to stimulate the MAPK pathway. sigmaaldrich.com

Receptor Desensitization and Internalization Mechanisms

Prolonged exposure to agonists like R-α-methylhistamine can lead to the homologous desensitization of the human H3 receptor. nih.gov This process involves a reduction in the functional response of the receptor, such as the inhibition of forskolin-induced cAMP accumulation. nih.gov Agonist exposure can also lead to a decrease in the number of receptor binding sites on the cell surface, suggesting receptor internalization. nih.gov This internalization process has been shown to be dependent on clathrin-coated vesicles and involves the action of G protein-coupled receptor kinase 2 (GRK2). nih.gov The reduction in receptor binding is likely due to the down-regulation of the H3 receptors following desensitization, internalization, and subsequent degradation. frontiersin.org

Neurobiological and Physiological Modulations by Alpha Methylhistamine in Preclinical Models

Central Nervous System Research Applications

alpha-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, which is predominantly expressed in the central nervous system (CNS). nih.gov These receptors are primarily located on presynaptic nerve terminals, where they function as autoreceptors on histamine-releasing neurons and as heteroreceptors on neurons that release other neurotransmitters. nih.govwikipedia.org Consequently, this compound serves as a critical pharmacological tool in preclinical research to investigate the modulatory role of the H3 receptor in the brain. nih.gov Its application in preclinical models allows for the detailed study of H3 receptor function in regulating the synthesis and release of histamine and a variety of other key neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgresearchgate.net By activating these presynaptic H3 receptors, this compound typically induces an inhibitory effect, reducing the release of these neurochemicals and thereby influencing a wide range of neurobiological and physiological processes. nih.govwikipedia.org

Pre-synaptic Regulation of Neurotransmitter Release

The primary mechanism of action for this compound in the CNS is the activation of presynaptic H3 receptors, which leads to the inhibition of neurotransmitter release. nih.govwikipedia.org This regulation occurs through two main pathways: as an autoreceptor on histaminergic neurons, controlling histamine's own release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters. nih.govnih.gov The activation of these G protein-coupled receptors leads to a reduction in calcium influx through N-type voltage-gated calcium channels, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. wikipedia.org

Histamine Release Modulation

As a selective H3 receptor agonist, this compound plays a key role in the autoinhibition of histamine release from histaminergic neurons. nih.govphysiology.org In preclinical models using rat brain tissue, the application of (R)-alpha-methylhistamine was shown to inhibit the release of endogenous histamine in the anterior hypothalamus. nih.gov This effect is mediated by H3 autoreceptors located on the terminals of histaminergic neurons. nih.govnih.gov Studies on depolarized brain slices prelabeled with L-[3H]-histidine demonstrated that exogenous histamine and its agonists reduce the release of newly synthesized [3H]histamine. nih.gov This inhibitory action is a classic example of negative feedback, where the activation of presynaptic H3 autoreceptors by agonists like this compound suppresses further histamine exocytosis. nih.gov

Acetylcholine Release Modulation

The H3 receptor also functions as a heteroreceptor on cholinergic nerve terminals, and its activation by this compound can modulate the release of acetylcholine. wikipedia.orgresearchgate.net In preclinical studies, activation of H3 receptors has been shown to inhibit neurally induced cholinergic contractions in vitro. nih.gov This suggests that histaminergic neurons can presynaptically regulate cholinergic activity. While some in vivo studies have shown complex interactions, the foundational preclinical evidence points toward an inhibitory role of H3 receptor activation on acetylcholine release in various brain regions. wikipedia.orgnih.gov

Norepinephrine and Dopamine System Interactions

This compound influences the release of catecholamines through H3 heteroreceptors located on noradrenergic and dopaminergic nerve terminals. wikipedia.orgnih.gov In superfusion experiments with mouse brain cortex slices, (R)-alpha-methylhistamine inhibited the release of norepinephrine. nih.gov Similarly, H3 receptor activation has been shown to inhibit dopamine release in brain areas such as the striatum. wikipedia.orgnih.gov The interaction with the dopamine system is a key element in the functional relationship between histamine and other monoamines. nih.govresearchgate.net Antagonists of the H3 receptor have been observed to increase the firing activity of dopamine neurons, which implies that agonists like this compound would have a suppressive effect. nih.govresearchgate.net

Serotonin and GABAergic System Interactions

The regulatory effects of this compound extend to the serotonin (5-hydroxytryptamine, 5-HT) and gamma-aminobutyric acid (GABA) systems. wikipedia.orgresearchgate.net In preclinical studies, N(alpha)-methylhistamine significantly reduced the release of 5-HT from stimulated brain mast cells and neurons. nih.gov The presence of H3 heteroreceptors on serotonergic terminals allows for the presynaptic inhibition of serotonin release. nih.gov

Furthermore, this compound modulates GABAergic neurotransmission. In studies using rat hippocampal slices, (R)-alpha-methylhistamine was found to suppress inhibitory neurotransmission in CA1 pyramidal neurons. nih.gov This was evidenced by a significant decrease in the frequency of both spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs), which indicates a reduction in presynaptic GABA release. nih.gov

| Neurotransmitter | Effect of this compound | Receptor Type | Brain Region (Example from studies) | Reference |

|---|---|---|---|---|

| Histamine | Inhibition of Release | Autoreceptor | Anterior Hypothalamus | nih.gov |

| Acetylcholine | Inhibition of Release | Heteroreceptor | Airways (in vitro) | nih.gov |

| Norepinephrine | Inhibition of Release | Heteroreceptor | Mouse Brain Cortex | nih.gov |

| Dopamine | Inhibition of Release | Heteroreceptor | Mouse Striatum | wikipedia.orgnih.gov |

| Serotonin (5-HT) | Inhibition of Release | Heteroreceptor | Rat Brain Cortex | nih.govnih.gov |

| GABA | Inhibition of Release | Heteroreceptor | Rat Hippocampus (CA1) | nih.gov |

Effects on Neuronal Excitability and Network Activity (in vitro/ex vivo)

In vitro and ex vivo studies have provided direct evidence of how this compound, through H3 receptor activation, alters neuronal excitability and network activity. Electrophysiological recordings from brain slices have been instrumental in elucidating these mechanisms.

Similarly, in the CA1 region of the hippocampus, (R)-alpha-methylhistamine significantly suppressed the frequency of spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs) in pyramidal neurons without affecting their amplitude. nih.gov This finding strongly suggests a presynaptic mechanism of action, reducing the probability of GABA release from interneurons. nih.gov By decreasing the tonic inhibitory input onto these principal excitatory neurons, this compound can effectively increase their excitability and influence network phenomena such as long-term potentiation (LTP). nih.gov These studies highlight the selective and significant role of H3 receptor activation in modulating synaptic inhibition and neuronal excitability within key brain circuits. nih.govscispace.com

| Brain Region | Neuron Type | Effect of this compound | Mechanism | Reference |

|---|---|---|---|---|

| Medial Entorhinal Cortex (Superficial Layers) | Principal Neurons | Increased Excitability | Decreased spontaneous GABA release via presynaptic H3 receptors. | scispace.com |

| Hippocampus (CA1) | Pyramidal Neurons | Increased Excitability | Suppression of sIPSC and mIPSC frequency, indicating reduced presynaptic GABA release. | nih.gov |

Preclinical Models of Brain Function Research (Mechanistic Focus)

This compound, a selective histamine H3 receptor agonist, has been instrumental in elucidating the role of the histaminergic system in sleep-wake cycle regulation. The H3 receptor functions as a presynaptic autoreceptor, and its activation typically inhibits histamine synthesis and release, leading to a decrease in wakefulness and an increase in sleep. nih.govneurologylive.com

In feline models, oral administration of (R)-alpha-methylhistamine enhanced non-REM (NREM) sleep in a dose-dependent manner. nih.gov At higher doses, it produced a significant increase in NREM sleep that lasted for several hours. nih.gov This effect could be prevented by pretreatment with an H3 antagonist, thioperamide (B1682323), highlighting the specificity of the H3 receptor's involvement. nih.gov

Studies in rats have shown that while systemic administration of (R)-alpha-methylhistamine had no significant effect on sleep, direct application into the tuberomammillary nucleus (TMN), the sole source of neuronal histamine in the brain, increased NREM sleep and decreased wakefulness and REM sleep. nih.gov This suggests that the activation of H3 receptors specifically within the TMN is crucial for its sleep-promoting effects by blocking histamine release. nih.gov Furthermore, local administration of (R)-alpha-methylhistamine into the TMN dose-dependently decreased the activity of wake-active TMN neurons. nih.gov

The interaction between the histaminergic and melanin-concentrating hormone (MCH) systems, another key regulator of sleep, has also been explored. Electrophysiological studies have demonstrated that this compound mimics the inhibitory effects of histamine on MCH neurons. escholarship.orgnih.gov This inhibition is mediated through the activation of G protein-dependent inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of MCH neurons. escholarship.orgnih.gov This finding suggests a reciprocal inhibitory relationship where wake-promoting histaminergic neurons may silence sleep-promoting MCH neurons during periods of wakefulness. nih.gov

| Model Organism | Administration Route | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Cat | Oral | Enhanced NREM sleep | Activation of H3 receptors | nih.gov |

| Rat | Direct injection into TMN | Increased NREM sleep, decreased wakefulness and REM sleep | Blockade of histamine release via H3 autoreceptor activation | nih.gov |

| Rat | Local administration into TMN | Decreased activity of wake-active TMN neurons | H3 receptor-mediated inhibition | nih.gov |

| Mouse (in vitro slices) | Bath application | Inhibition of MCH neurons | Activation of H3 receptors and GIRK channels | escholarship.orgnih.gov |

The role of this compound in learning and memory has been investigated using various preclinical models, most notably the Morris water maze, a test of spatial learning and memory. nih.govnih.gov The findings, however, present a complex picture.

In one study using the Morris water maze in rats, treatment with (R)-alpha-methylhistamine was found to facilitate the recovery of spatial memory. nih.govresearchgate.net This suggests that activation of H3 receptors can, under certain conditions, be beneficial for memory processes. nih.gov Another study reported that while (R)-alpha-methylhistamine did not affect the acquisition phase of spatial learning, it did enhance spatial recall during the probe test at higher doses. nih.gov

Conversely, other research has indicated that H3 receptor agonists can impair memory. For instance, systemic administration of (R)-alpha-methylhistamine prior to the acquisition session in an object discrimination test impaired the memory of rats. nih.gov Similarly, H3 receptor agonists have been shown to have effects opposite to H3 receptor antagonists, which are known to ameliorate memory deficits in various models. nih.gov

Further complicating the picture, (R)-alpha-methylhistamine has been shown to counteract memory deficits induced by other substances. For example, it was found to reverse the learning and memory deficits induced by the muscarinic antagonist scopolamine (B1681570) in the water maze task. nih.gov It also rescued propofol-induced spatial memory deficits, with the proposed mechanism being the suppression of presynaptic GABAergic neurotransmission in hippocampal CA1 pyramidal neurons. nih.gov This suggests an interaction between the histaminergic and other neurotransmitter systems in modulating cognitive processes. nih.gov

| Model/Task | Model Organism | Observed Effect | Reference |

|---|---|---|---|

| Morris Water Maze | Rat | Facilitated recovery of spatial memory | nih.govresearchgate.net |

| Morris Water Maze | Rat | Enhanced spatial recall (no effect on acquisition) | nih.gov |

| Object Discrimination Test | Rat | Impaired memory | nih.gov |

| Morris Water Maze (Scopolamine-induced deficit) | Rat | Reversed learning and memory deficits | nih.gov |

| Modified Morris Water Maze (Propofol-induced deficit) | Rat | Rescued spatial memory deficits | nih.gov |

The central histaminergic system is well-established as a key regulator of arousal and vigilance. nih.gov this compound, by activating H3 autoreceptors and reducing histamine release, generally leads to a decrease in arousal. nih.govneurologylive.com

Preclinical studies have demonstrated that imidazole-based H3 receptor agonists, including this compound, enhance cortical slow-wave activity, which is indicative of a less aroused state. neurologylive.com The arousal-promoting effects of H3 receptor antagonists like thioperamide can be prevented by pretreatment with (R)-alpha-methylhistamine, further supporting the role of H3 receptor activation in diminishing arousal. nih.gov

The tuberomammillary nucleus (TMN) is a critical hub in the histaminergic arousal system. nih.gov As mentioned previously, direct application of (R)-alpha-methylhistamine into the TMN of rats leads to a decrease in wakefulness. nih.gov This is consistent with the understanding that reduced histaminergic outflow from the TMN results in a lower state of arousal. nih.gov

The influence of this compound on motor activity appears to be complex and can be biphasic. Intracerebroventricular administration of histamine in rats has been shown to produce an initial hypoactivity followed by hyperactivity. nih.gov The hypoactive phase was induced by the H3-agonist N-alpha-methylhistamine, suggesting that activation of H3 receptors contributes to a reduction in motor activity. nih.gov This hypoactivity is thought to be mediated by H3 heteroreceptors that reduce the activity of the striatal dopaminergic system. nih.gov

The role of histamine in neuroinflammation and the modulation of glial cells, particularly microglia, is an emerging area of research. While direct studies focusing solely on this compound's effects on neuroinflammation are limited, the broader actions of histamine and its receptors provide some context. Histamine can modulate microglial activity, which is a key component of the neuroinflammatory response. nih.govnih.gov

In vitro studies have shown that histamine can activate microglia, leading to the production of inflammatory cytokines. nih.gov This activation can be mediated by both H1 and H4 receptors. nih.gov Given that this compound is an H3 receptor agonist, its direct effects on microglia may differ from those of histamine acting on other receptors. The activation of H3 receptors generally leads to inhibitory effects on neurotransmitter release, and it is plausible that it could also have a modulatory, potentially inhibitory, role in neuroinflammatory processes, though this requires further investigation.

The therapeutic potential of modulating the histaminergic system has been explored in various neurological conditions. In the context of cerebral ischemia , studies have shown that the H3 agonist this compound can significantly aggravate delayed neuronal death following ischemia in rat models. nih.gov This suggests that reducing histamine release via H3 receptor activation during the post-ischemic period may be detrimental. nih.gov Conversely, H3 receptor antagonists have been found to be neuroprotective, reducing infarct area and improving neurological function after middle cerebral artery occlusion (MCAO) in mice. nih.gov

| Neurological Condition Model | Model Organism | Observed Effect of this compound | Reference |

|---|---|---|---|

| Cerebral Ischemia (4-vessel occlusion) | Rat | Aggravated delayed neuronal death | nih.gov |

| Restless Legs Syndrome | No specific preclinical studies found | ||

| Autism-Related Behaviors | No specific preclinical studies found |

Peripheral System Research Applications (Preclinical Focus on Mechanisms)

This section delves into the preclinical research applications of this compound, focusing on its mechanistic actions within peripheral physiological systems. The investigations summarized herein utilize various animal models to elucidate the compound's effects on the autonomic nervous, gastrointestinal, immune, and cardiovascular systems, providing foundational knowledge of its physiological modulations.

Preclinical studies in guinea pigs have explored the role of (R)-alpha-methylhistamine in modulating autonomic control of airway smooth muscle. In these models, while there was no evidence for H3-receptor-mediated inhibition of cholinergic bronchospasm, (R)-alpha-methylhistamine was found to potentiate centrally induced cholinergic bronchoconstriction. This potentiation was not observed with direct stimulation of muscarinic receptors by methacholine, suggesting a mechanism involving neural pathways. The effect was blocked by the histamine H1-receptor antagonist chlorpheniramine, but not by H2- or H3-receptor antagonists, indicating that this particular autonomic modulation is mediated through H1-receptor activation. nih.gov

These findings suggest a nuanced role for this compound in the autonomic regulation of airway function, where its effects are dependent on the specific receptor subtype activated and the part of the neural pathway being modulated.

The effects of this compound on the gastrointestinal system have been a significant area of preclinical investigation, with a focus on gastric acid secretion, mucosal integrity, and intestinal motility.

In studies using pylorus-ligated rats, intracerebroventricular administration of the selective H3-receptor agonist (R)-alpha-methylhistamine led to a dose-dependent inhibition of gastric acid secretion. nih.gov This effect was shown to be centrally mediated, as intravenous administration was ineffective. nih.gov The inhibitory action was selectively antagonized by the H3-receptor antagonist thioperamide, confirming the involvement of central histamine H3 receptors in the negative regulation of gastric acid production. nih.gov Conversely, in isolated cultured rabbit parietal cells, N-alpha-methyl-histamine was found to be as potent as histamine in directly stimulating acid secretion, an effect mediated via the H2 receptor. nih.gov

Regarding mucosal integrity, pretreatment with (R)-alpha-methylhistamine has been shown to offer significant protection against ethanol-induced gastric mucosal damage in rats. nih.gov This protective effect is rapid, with mucosal integrity preserved in approximately 80% of the total mucosal length, and is evident as early as 5 minutes after ethanol (B145695) administration. nih.gov The mechanism of this protection involves the enhancement of mucosal defense, as (R)-alpha-methylhistamine stimulates the proliferation of gastric epithelial cells and increases the production of mucin. nih.govnih.gov

In terms of gastrointestinal motility, N-alpha-methylhistamine has been observed to inhibit the intestinal transit of a charcoal meal in mice in a dose-dependent manner. nih.gov This inhibitory effect is suggested to be mediated by the stimulation of central H1 receptors, as it was attenuated by H1 receptor antagonists but not by H2 or H3 receptor antagonists. nih.gov The involvement of the sympathetic nervous system in this response is also implicated. nih.gov

| Preclinical Model | Compound | Key Finding | Mediating Receptor(s) | Reference |

|---|---|---|---|---|

| Pylorus-ligated rats | (R)-alpha-methylhistamine | Inhibition of gastric acid secretion | Central H3 | nih.gov |

| Isolated rabbit parietal cells | N-alpha-methyl-histamine | Stimulation of acid secretion | H2 | nih.gov |

| Rats with ethanol-induced gastric damage | (R)-alpha-methylhistamine | Protection of gastric mucosa | H3 | nih.gov |

| Mice | N-alpha-methylhistamine | Inhibition of intestinal transit | Central H1 | nih.gov |

The immunomodulatory properties of this compound have been investigated, particularly in the context of eosinophil function. In preclinical studies using human eosinophils, both (R)-alpha-methyl histamine and N-alpha-methyl histamine, as H3/H4 receptor agonists, have been shown to induce a concentration-dependent shape change in these immune cells. nih.gov This morphological alteration is a critical aspect of eosinophil activation and is a prerequisite for their migration to sites of inflammation.

The mechanism underlying this effect has been elucidated to be mediated through the histamine H4 receptor. nih.govnih.gov The histamine-induced eosinophil shape change was completely abolished by the H3/H4 receptor antagonist thioperamide, while H1 and H2 receptor antagonists had no effect. nih.gov Further investigation into the signaling pathway revealed that this process is dependent on coupling to a Gαi/o G-protein, as the shape change response was significantly reduced by pretreatment with pertussis toxin, which disrupts Gαi/o G-protein function. nih.gov In addition to shape change, histamine stimulation of eosinophils via the H4 receptor also leads to actin polymerization, intracellular calcium mobilization, and an upregulation of the cell adhesion molecule CD11b. nih.gov

| Preclinical Model | Compound | Key Finding | Mediating Receptor(s) | Signaling Pathway | Reference |

|---|---|---|---|---|---|

| Human eosinophils | (R)-alpha-methyl histamine | Induction of eosinophil shape change | H4 | Gαi/o G-protein coupling | nih.gov |

| Human eosinophils | N-alpha-methyl histamine | Induction of eosinophil shape change | H4 | Gαi/o G-protein coupling | nih.gov |

The cardiovascular effects of this compound have been characterized in several preclinical models, revealing a complex interplay of receptor-mediated pathways that influence blood pressure and vascular tone.

In anesthetized rats, the administration of (R)-alpha-methylhistamine resulted in a biphasic effect on arterial blood pressure, consisting of an initial, transient depressor response followed by a more sustained pressor response. nih.gov The depressor phase was found to be mediated by histamine H1 receptors, as it was antagonized by the H1 receptor antagonist chlorpheniramine. nih.gov The subsequent pressor response, however, was not blocked by H1, H2, or H3 receptor antagonists, suggesting the involvement of other mechanisms. nih.gov In pithed rats, the pressor response was more pronounced and was accompanied by tachycardia, both of which were significantly attenuated by combined alpha- and beta-adrenoceptor blockade. nih.gov

Further studies in rat mesenteric resistance arteries have demonstrated that (R)-(-)-alpha-methylhistamine induces endothelium-dependent vasodilation. nih.gov This vasodilatory effect is concentration-dependent and is mediated by histamine H3 receptors located on the endothelium. nih.gov The downstream signaling pathway involves the release of nitric oxide (NO), as the effect was inhibited by the NO synthase inhibitor L-NAME. nih.gov Additionally, prostaglandin (B15479496) I2 and endothelium-derived hyperpolarizing factors are also thought to play a partial role in this response. nih.gov

| Preclinical Model | Compound | Effect on Blood Pressure/Vasculature | Mediating Receptor(s) and Pathways | Reference |

|---|---|---|---|---|

| Anesthetized rats | (R)-alpha-methylhistamine | Biphasic: initial depressor, then pressor response | Depressor: H1 receptor; Pressor: Adrenoceptors | nih.gov |

| Rat mesenteric resistance arteries | (R)-(-)-alpha-methylhistamine | Endothelium-dependent vasodilation | Endothelial H3 receptor, NO release, Prostaglandin I2 | nih.gov |

Synthetic Methodologies and Structure Activity Relationship Sar Research of Alpha Methylhistamine Analogues

Conventional and Advanced Synthetic Routes to alpha-Methylhistamine

The synthesis of this compound has evolved from conventional multi-step processes to more efficient and advanced methodologies.

A traditional approach involves the preparation of this compound from L-histidine. capes.gov.brnih.gov This method serves as a foundational route to the core structure. Later advancements sought to improve efficiency and yield. An improved synthesis was developed utilizing transfer hydrogenolysis. researchgate.net In this method, (S)-(+)-4-(2-Amino-3-chloropropyl)-imidazole reacts with ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon catalyst in methanol. researchgate.net This process yields optically pure (R)-(−)-α-methyl histamine (B1213489) at atmospheric pressure, representing a more streamlined and effective synthetic route. researchgate.net

Design and Synthesis of this compound Analogues for Research Purposes

The structural scaffold of this compound has been systematically modified to create a diverse range of analogues, each designed to probe different aspects of histamine receptor function or to overcome the parent compound's pharmacokinetic limitations.

To better understand the specific role of the H3 receptor, researchers have synthesized "hybrid" molecules that combine structural features of known H3 receptor agonists and antagonists. nih.gov One such study involved creating a series of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which merge the structures of the potent antagonist iodoproxyfan (B114369) and the full agonist this compound. nih.gov Pharmacological testing revealed that the stereochemistry analogous to (R)-alpha-methylhistamine was preferred for higher affinity. nih.gov A key finding was that incorporating an amino group into the propyl chain of the antagonist structure did not change its antagonistic behavior when an aromatic side chain was present. nih.gov However, when the aromatic group was replaced by a cyclohexyl group, the resulting compounds acted as agonists. nih.gov This demonstrated that a specific interaction between the side chain's amino group and the H3 receptor is critical for initiating receptor activation, and led to the development of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether (23), a high-affinity H3 receptor agonist. nih.gov

Radiolabeled versions of this compound and its analogues are indispensable tools for studying the distribution and density of histamine receptors in tissues. The tritiated form, 3H-alpha-methylhistamine, is a selective H3-receptor ligand used extensively in binding studies and for generating light microscopic autoradiograms to map H3 receptors in the brain. nih.govacs.org These studies have revealed high densities of H3 receptors in specific brain regions, such as the anterior cerebral cortex. nih.gov Similarly, [3H]-Nα-methylhistamine is another widely used radioligand in competitive binding assays to determine the affinity of new compounds for the H3 receptor. semanticscholar.orgacs.orgacs.org The development of these radiolabeled probes has been fundamental to characterizing the H3 receptor's neuroanatomy and pharmacology.

A significant challenge with (R)-alpha-methylhistamine is its poor bioavailability and limited ability to penetrate the blood-brain barrier due to its high polarity and rapid inactivation in vivo. nih.govunifi.itceu.es To address this, various prodrug strategies have been developed, with azomethine derivatives being a particularly successful approach. nih.govingentaconnect.com

The formation of an azomethine (a Schiff base) masks the primary amine of (R)-alpha-methylhistamine, which is a key functional group. ingentaconnect.com This bioreversible derivatization significantly decreases the compound's basicity and increases its lipophilicity, facilitating passage across biological membranes. nih.govingentaconnect.com The release of the active (R)-alpha-methylhistamine from these prodrugs occurs via chemical hydrolysis of the carbon-nitrogen double bond, a process that is not dependent on enzymes. ingentaconnect.comnih.gov This strategy also protects the molecule from metabolic enzymes like histamine methyltransferase. nih.gov

Systematic variation of the pro-moiety has led to optimized pharmacokinetic profiles. nih.gov For instance, the halogenated azomethine prodrug (R)-4-chloro-2-[N-[1-(1H-imidazol-4-yl)-2-propyl]iminomethyl]phenol (referred to as compound 9q) was found to be highly potent for central nervous system (CNS) delivery, achieving significantly higher brain concentrations of the parent drug compared to direct administration. nih.gov Other prodrug approaches, such as those involving fatty acid amides and carbamates, rely on an initial enzyme-catalyzed cleavage step and have also shown success in improving bioavailability and prolonging the half-life of the parent compound. nih.gov

| Prodrug Type | Activation Mechanism | Key Advantages | Example Compound | Research Finding |

|---|---|---|---|---|

| Azomethine | Chemical Hydrolysis | Increased lipophilicity; Reduced basicity; Protection from metabolism; Enhanced brain penetration. nih.govnih.gov | BP2.94 | Prevents methylation and improves oral bioavailability, leading to long-lasting plasma levels. unifi.it |

| Azomethine | Chemical Hydrolysis | Increased lipophilicity; Reduced basicity; Protection from metabolism; Enhanced brain penetration. nih.govnih.gov | Compound 9q | Achieved the highest CNS concentration of (R)-alpha-methylhistamine (Cmax = 71 ng/g) in mouse studies. nih.gov |

| Fatty Amide | Enzymatic Cleavage | Improved bioavailability and prolonged half-life. nih.gov | Amide 2 | Showed moderate to high plasma levels of the parent drug after oral administration in mice. nih.gov |

| (Acyloxy)alkylcarbamate | Enzymatic Cleavage | Improved bioavailability and prolonged half-life. nih.gov | Compound 5 | Displayed a higher area under the curve (AUC) for the parent drug than the reference azomethine prodrug BP2.94. nih.gov |

Recent advancements in medicinal chemistry have led to the development of photocaged agonists, which allow for the control of receptor activity with light. nih.gov This photopharmacology approach involves attaching a photoremovable group to the agonist, rendering it biologically inactive. researcher.life Exposure to a specific wavelength of light cleaves the caging group, releasing the active agonist with high spatial and temporal precision. nih.govresearcher.life

While much of this work has focused on other histamine receptor agonists like immepip (B124233) and 4-methylhistamine, the strategy is directly applicable to this compound analogues. nih.govmdpi.com For example, the BODIPY group has been successfully used as a caging entity, which can be removed with visible light. nih.govmdpi.com The caged compound shows a significantly reduced affinity and functional activity at the receptor, which is restored upon photo-uncaging. mdpi.com These light-sensitive probes are powerful tools for studying the precise role of histamine receptors in complex biological systems. researcher.life

Structure-Activity Relationship (SAR) Studies at Histamine Receptors

Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular requirements for potent and selective activity at histamine receptors, particularly the H3 receptor.

A primary finding is the importance of stereochemistry. The methyl group on the alpha-carbon of the ethylamine (B1201723) side chain creates a chiral center, and the (R)-enantiomer of this compound is substantially more potent as an H3 receptor agonist than the (S)-enantiomer. ingentaconnect.com

SAR studies on azomethine prodrugs have also yielded significant insights. nih.gov A systematic alteration of the pro-moiety attached to the amine of (R)-alpha-methylhistamine demonstrated that stability and efficacy are highly dependent on the structure of the attached ketone. nih.gov While bulky alkylaryl groups were too unstable to serve as effective prodrugs, diaryl pro-moieties provided much greater stability. nih.gov The introduction of electron-withdrawing groups, such as a trifluoromethyl substituent, proved highly effective, striking a balance between stability and the rate of conversion to the active drug, which facilitated remarkable brain penetration. nih.gov

Furthermore, the creation of hybrid molecules combining agonist and antagonist pharmacophores has revealed key interactions for receptor activation. nih.gov Studies showed that for H3 receptor activation, an interaction between the amino group in the side chain and the receptor is essential. nih.gov Replacing a rigid aromatic moiety with a more flexible cyclohexyl group in these hybrid structures was sufficient to convert the compound's functional profile from an antagonist to an agonist, underscoring the delicate structural balance required to determine a ligand's effect at the receptor. nih.gov

| Structural Modification | Compound Class | Effect on Activity | Reference |

|---|---|---|---|

| Alpha-carbon Stereochemistry | This compound | (R)-configuration is significantly more potent at H3 receptors than the (S)-configuration. | ingentaconnect.com |

| Pro-moiety substitution | Azomethine Prodrugs | Diaryl pro-moieties provide greater stability than alkylaryl ones. Electron-withdrawing groups can enhance brain penetration. | nih.gov |

| Side chain moiety | Hybrid Agonist-Antagonists | Replacing an aromatic side chain with a cyclohexyl group converted the compound from an antagonist to an agonist, showing the importance of this region for receptor activation. | nih.gov |

Steric and Electronic Requirements for Binding Affinity

The binding affinity of this compound analogues to the H3 receptor is highly sensitive to both steric and electronic modifications of the ligand structure.

Steric Requirements:

The size and shape of substituents on the this compound scaffold significantly influence binding affinity. Methylation at the α-carbon of the histamine side chain, yielding (R)-α-methylhistamine, enhances potency at the H3 receptor. unifi.it However, further substitution can be detrimental. For example, (±)-α,β-dimethylhistamine is a potent and selective H3 receptor agonist, but further increasing the bulk is generally not well-tolerated. nih.gov The stereochemistry at the α-carbon is crucial, with the (R)-enantiomer showing higher affinity than the (S)-enantiomer. nih.govscbt.com This stereoselectivity points to a well-defined and constrained binding pocket.

In a series of 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazole antagonists, it was found that bulky para substituents on the phenyl ring decreased antagonist potency, indicating steric hindrance in that region of the binding site. nih.govacs.org

Electronic Requirements:

The electronic properties of the imidazole (B134444) ring and the side chain amine are critical for binding. The imidazole ring's ability to exist in different tautomeric states and its protonation state are important for interaction with receptor residues. The basicity of the terminal amine, which allows for protonation and subsequent ionic interaction with negatively charged residues like Asp114 (D3.32) in TM3 and Glu206 (E5.46) in TM5, is a key electronic feature. acs.orgmdpi.com

Computational Chemistry and Molecular Modeling Approaches in Ligand Design

Ligand-Receptor Docking Simulations

Computational docking simulations have become an invaluable tool for understanding the binding modes of this compound and its analogues within the H3 receptor. acs.org These simulations place a ligand into the 3D structure of the receptor, predicting its preferred binding orientation and conformation.

Homology models of the human H3 receptor, often based on the crystal structure of bovine rhodopsin or other related GPCRs, have been instrumental in these studies due to the lack of a high-resolution crystal structure of the H3 receptor for many years. mdpi.comnih.gov More recently, the publication of H3 receptor crystal structures has allowed for more accurate docking studies. mdpi.com

Docking studies have consistently identified key interactions between H3 receptor agonists and the receptor's binding pocket. A crucial interaction is the salt bridge formed between the protonated amine of the ligand and the highly conserved aspartate residue Asp114 (D3.32) in transmembrane helix 3 (TM3). chimia.chmdpi.com Another important interaction involves a glutamate (B1630785) residue, Glu206 (E5.46), in TM5. acs.orgnih.gov Some models suggest that histamine binds with its imidazole ring interacting with Glu206 and its basic amine with Asp114, while other agonists like immepip may bind in a reverse orientation. acs.org

For antagonists, docking simulations have revealed that they also interact with these key residues. For example, docking of the antagonist pitolisant (B1243001) showed its piperidine (B6355638) nitrogen forming an ionic bond with Glu206 and a hydrogen bond with Tyr91 (Y3.33). mdpi.com Furthermore, π-π stacking interactions with aromatic residues such as Tyr91 (Y3.33), Tyr377 (Y7.35), and Phe193 are often observed, stabilizing the ligand-receptor complex. mdpi.commdpi.com These computational insights guide the rational design of new ligands with improved affinity and selectivity.

Pharmacophore Modeling for Agonist Identification

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity, such as H3 receptor agonism. unina.it A pharmacophore model for H3 receptor agonists typically includes a positively ionizable feature, representing the protonated amine, and a hydrogen-bond donor/acceptor feature, corresponding to the imidazole ring. acs.orgchimia.ch

These models are constructed by aligning a set of known active molecules and identifying their common chemical features. For H3 receptor agonists, the key pharmacophoric points are the imidazole ring and the terminal basic amine. acs.org The distance between these features is a critical parameter in the model.

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be H3 receptor agonists. mdpi.com This virtual screening approach is much faster and more cost-effective than traditional high-throughput screening. nih.gov

For example, a pharmacophore model might specify a basic nitrogen atom (positively ionizable) and an electron-rich entity (like an ether or carbonyl oxygen) at a distance of 4-5 Å. chimia.ch Some models for antagonists also include hydrophobic regions and additional hydrogen bond acceptors. acs.orgresearchgate.net By searching for compounds that fit these spatial and electronic constraints, researchers can identify promising new lead structures for the development of novel H3 receptor agonists.

Below is a table summarizing the key pharmacophoric features for H3 receptor agonism:

| Feature | Description | Corresponding Moiety |

| Positive Ionizable Center | A group that is protonated at physiological pH, forming a key ionic interaction. | Terminal basic amine (e.g., in the ethylamine side chain) |

| Hydrogen Bond Donor/Acceptor | A group capable of forming hydrogen bonds with receptor residues. | Imidazole ring |

| Defined Spatial Relationship | The specific distance and orientation between the key features. | Determined by the ethylamine backbone |

Advanced Methodological Approaches in Alpha Methylhistamine Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the molecular and cellular actions of alpha-methylhistamine. These systems allow for controlled investigation of its interaction with histamine (B1213489) receptors and the subsequent signaling cascades.

Cell Culture Systems for Receptor Expression and Signaling Studies

Cell culture systems are invaluable for studying the effects of this compound on specific histamine receptor subtypes in a controlled environment. Human Embryonic Kidney (HEK) cells and the human neuroblastoma cell line SK-N-MC are frequently utilized for their reliability in expressing recombinant human histamine receptors. biorxiv.orgmdpi.comresearchgate.netscispace.com

HEK-293 cells, for instance, have been used to stably express various human histamine H3 receptor (hH3R) isoforms to investigate the binding and functional activity of compounds like (R)-alpha-methylhistamine. biorxiv.orgmdpi.com Studies in these cells have shown that (R)-alpha-methylhistamine acts as a full agonist, inhibiting forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) formation. nih.gov Similarly, SK-N-MC cells stably expressing the hH3R have been used to demonstrate the constitutive activity of the receptor and to characterize the effects of ligands like this compound. researchgate.netnih.gov These cell lines provide a robust platform for determining the potency and efficacy of this compound and for screening new H3 receptor ligands. mdpi.comnih.gov

Table 1: Cell Lines Used in this compound Research

| Cell Line | Receptor(s) Studied | Typical Assay | Key Findings with this compound |

|---|---|---|---|

| HEK-293 | Human H3 Receptor (hH3R) | cAMP accumulation, Radioligand binding | (R)-alpha-methylhistamine acts as a full agonist. nih.gov |

| SK-N-MC | Human H3 Receptor (hH3R) | cAMP accumulation, Radioligand binding | Characterization of constitutive H3R activity. researchgate.netnih.gov |

Synaptosomal Preparations for Neurotransmitter Release Studies

Synaptosomes, which are isolated nerve terminals, provide an excellent model for studying the presynaptic effects of this compound on neurotransmitter release. These preparations retain functional machinery for neurotransmitter storage, release, and reuptake.

Research using cardiac synaptosomes from guinea pigs has shown that (R)-alpha-methylhistamine, by activating H3 receptors, inhibits the release of histamine evoked by high potassium concentrations. nih.govphysiology.org This inhibitory effect can be blocked by the H3 receptor antagonist thioperamide (B1682323). nih.govphysiology.org Similarly, in synaptosomes from human atrial tissue, (R)-alpha-methylhistamine attenuates the depolarization-induced release of norepinephrine (B1679862). ahajournals.org Studies on rat brain cortex synaptosomes have also demonstrated that (R)-alpha-methylhistamine inhibits the electrically-evoked release of acetylcholine (B1216132). researchgate.net However, in isolated striatal synaptosomes, this compound did not alter acetylcholine release, suggesting that its modulatory effects on dopamine (B1211576) in the ventral striatum are likely mediated at the somatodendritic level of cholinergic interneurons rather than directly at their axon terminals. helsinki.fi

Table 2: Effects of this compound on Neurotransmitter Release in Synaptosomes

| Synaptosome Source | Neurotransmitter Studied | Effect of (R)-alpha-Methylhistamine | Reference |

|---|---|---|---|

| Guinea Pig Cardiac | Histamine | Inhibition of K+-evoked release | nih.govphysiology.org |

| Human Atrial | Norepinephrine | Attenuation of K+-evoked release | ahajournals.org |

| Rat Brain Cortex | Acetylcholine | Inhibition of electrically-evoked release | researchgate.net |

| Rat Striatum | Acetylcholine | No alteration of release | helsinki.fi |

Receptor Binding Assays (Radioligand Binding, Competition Assays)

Receptor binding assays are crucial for determining the affinity of this compound for histamine receptors. These assays typically use a radiolabeled ligand that binds to the receptor, and the ability of a test compound like this compound to displace the radioligand is measured.

[³H]N-alpha-methylhistamine is a commonly used radioligand for studying H3 receptors. biorxiv.orgresearchgate.netrevvity.comnih.gov Competition binding assays with this radioligand have been used to determine the binding affinities (Ki values) of various H3 receptor agonists and antagonists. researchgate.netnih.gov For example, in membranes from HEK293T cells expressing the human H3 receptor, the binding affinity of (R)-alpha-methylhistamine has been characterized alongside other standard H3R ligands. nih.gov These assays have confirmed the high affinity and selectivity of (R)-alpha-methylhistamine for the H3 receptor. revvity.com Saturation binding experiments with [³H]N-alpha-methylhistamine on membranes of HEK293T cells expressing different H3R isoforms have also been conducted to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. biorxiv.org

Functional Assays (e.g., GTPγS binding, cAMP accumulation assays, Electrophysiology on cell lines)

Functional assays are employed to measure the cellular response following the binding of this compound to its receptor. These assays provide information on the efficacy of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The accumulation of [³⁵S]GTPγS provides a measure of receptor activation. researchgate.netmonash.eduuni-regensburg.de Studies have used this assay to characterize the agonist activity of (R)-alpha-methylhistamine at the H3 receptor. researchgate.netmonash.edu

cAMP Accumulation Assays: The H3 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Therefore, cAMP accumulation assays are widely used to assess the functional activity of H3 receptor ligands. mdpi.comnih.govresearchgate.neteuroscreenfast.com In cells stimulated with forskolin (B1673556) (an activator of adenylyl cyclase), (R)-alpha-methylhistamine causes a concentration-dependent inhibition of cAMP production, confirming its agonist properties. mdpi.comnih.gov

Electrophysiology on Cell Lines: While less common for studying G-protein coupled receptors like the H3 receptor, electrophysiological techniques can be applied to cell lines co-expressing the receptor and specific ion channels to investigate downstream signaling effects.

Ex Vivo Tissue Preparations

Ex vivo tissue preparations, particularly brain slices, offer a more integrated system for studying the effects of this compound, as they preserve the local neuronal circuitry.

Brain Slice Electrophysiology for Neuronal Activity Analysis (e.g., LTP studies)

Brain slice electrophysiology allows for the investigation of how this compound modulates synaptic transmission and plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Studies in rat hippocampal slices have shown that activation of H3 receptors by (R)-alpha-methylhistamine can suppress inhibitory neurotransmission in CA1 pyramidal neurons. nih.gov Furthermore, (R)-alpha-methylhistamine has been found to reverse the suppression of TBS-induced LTP caused by the anesthetic propofol (B549288) in hippocampal CA1 neurons. nih.gov However, other research indicates that H3 receptor agonists like (R)-alpha-methylhistamine can impair synaptic plasticity. nih.gov In brain slices from histidine decarboxylase knockout mice, which lack neuronal histamine, (R)-alpha-methylhistamine showed less potentiation of population spikes compared to wild-type mice, suggesting alterations in H3 receptor function in the absence of the endogenous ligand. researchgate.net Additionally, electrophysiological studies on rat hippocampal slices have been used to confirm the antagonistic properties of novel H3 receptor inverse agonists against the effects of (R)-alpha-methylhistamine. researchgate.net In vitro whole-cell patch-clamp recordings from neurons in the ventrolateral tuberomammillary nucleus (vlTMN) have also demonstrated that (R)-alpha-methylhistamine can reduce the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). jneurosci.org

Organ Bath Studies for Smooth Muscle Contractility

Organ bath studies are a cornerstone in vitro technique for characterizing the physiological effects of compounds like this compound on smooth muscle tissue. This method allows for the controlled examination of tissue responses to various agonists and antagonists in an isolated environment, providing valuable insights into receptor pharmacology and signal transduction pathways.

In the context of this compound, organ bath studies have been instrumental in elucidating its effects on the contractility of various smooth muscle preparations. For instance, studies on isolated rat ileum have shown that the selective H3 receptor agonist (R)-alpha-methylhistamine induces a significant inhibition of contractile responses elicited by electrical field stimulation. cerrahpasamedj.org This inhibitory effect can be abolished by the selective H3 receptor antagonist thioperamide, confirming the involvement of H3 receptors. cerrahpasamedj.org Interestingly, while H1 and H2 receptor blockers were found to decrease contractile responses, the H3 receptor blocker increased them, suggesting that H3 receptors play an inhibitory role in rat ileum smooth muscle contractility, contrary to H1 and H2 receptors. cerrahpasamedj.org

In guinea-pig mesenteric lymphatic vessels, (R)-alpha-methylhistamine, even at high concentrations, did not affect the amplitude or rate of constrictions, ruling out a significant role for H3 receptor stimulation in the histamine response in this specific tissue. nih.gov Conversely, studies on goat reticular groove smooth muscle demonstrated that histamine can mediate contraction, and in some intestinal preparations, (R)-alpha-methylhistamine inhibited electrically-induced twitches, an effect that was competitively antagonized by thioperamide. researchgate.net

Furthermore, research on murine and simian colonic smooth muscle revealed species-specific differences. While histamine induced a transient decrease in the force of contractions in some murine colonic tissues, it caused depolarization and increased contractility in simian colonic smooth muscle. nih.gov Notably, the H3 agonist (R)-alpha-methylhistamine did not produce a significant change in contractile force in simian colonic tissue. nih.gov

These studies highlight the utility of organ bath preparations in dissecting the complex and often tissue-specific effects of this compound on smooth muscle function.

Table 1: Summary of Organ Bath Study Findings for (R)-alpha-Methylhistamine

| Tissue Preparation | Species | Effect on Contractility | Mediating Receptor | Reference |

|---|---|---|---|---|

| Ileum | Rat | Inhibition of electrically-induced contractions | H3 | cerrahpasamedj.org |

| Mesenteric Lymphatic Vessels | Guinea-pig | No significant effect | Not H3-mediated | nih.gov |

| Reticular Groove/Intestine | Goat | Inhibition of electrically-induced twitches | H3 | researchgate.net |

| Colon | Simian | No significant effect | Not H3-mediated | nih.gov |

In Vivo Animal Models for Systemic Research (Focus on Mechanisms and Behavioral Paradigms)

In vivo animal models are indispensable for understanding the systemic effects of this compound and its role in complex physiological processes and behaviors. These models allow researchers to investigate the compound's mechanisms of action within a living organism and to assess its impact on various behavioral paradigms.

(R)-alpha-methylhistamine, a selective histamine H3 receptor agonist, has been widely used in these models. wikipedia.org For example, in guinea pigs, it has been shown to cause a dose-dependent decrease in blood pressure and total peripheral resistance. nih.gov In rats, intracerebroventricular administration of (R)-alpha-methylhistamine inhibits gastric acid secretion, an effect not observed with intravenous administration, suggesting a central mechanism of action. caymanchem.com Furthermore, it has demonstrated gastroprotective effects against ethanol-induced damage in rats, potentially through increased mucus production. jpp.krakow.pl

Microdialysis for Neurotransmitter Level Monitoring

Microdialysis is a powerful in vivo technique that allows for the sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals. This method has been crucial in elucidating the modulatory effects of this compound on various neurotransmitter systems.

Studies utilizing microdialysis have demonstrated that (R)-alpha-methylhistamine significantly impacts histamine release. For example, intraperitoneal administration in rats markedly decreased the extracellular concentration of histamine in the hypothalamus, providing evidence for its role as an H3 autoreceptor agonist that inhibits histamine release. nih.gov

Beyond histamine, this compound has been shown to influence other neurotransmitter systems. Research indicates that activation of H3 receptors can modulate the release of dopamine, acetylcholine, and norepinephrine. nih.gov For instance, activation of H3 receptors by this compound in the ventral striatum of mice has been found to reduce electrically evoked dopamine overflow. helsinki.fi This effect is believed to be mediated by a decrease in the firing rate of cholinergic interneurons. helsinki.fi In vivo microdialysis has also been employed to show that histamine can modulate striatal dopamine in a sex-dependent manner in mice. jneurosci.org